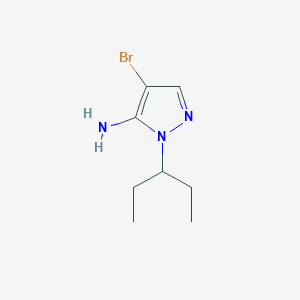

4-bromo-1-(pentan-3-yl)-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14BrN3 |

|---|---|

Molecular Weight |

232.12 g/mol |

IUPAC Name |

4-bromo-2-pentan-3-ylpyrazol-3-amine |

InChI |

InChI=1S/C8H14BrN3/c1-3-6(4-2)12-8(10)7(9)5-11-12/h5-6H,3-4,10H2,1-2H3 |

InChI Key |

NFJTVMMEFOBYAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N1C(=C(C=N1)Br)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 4 Bromo 1 Pentan 3 Yl 1h Pyrazol 5 Amine

Reactivity of the Pyrazol-5-amine Moiety Towards Electrophilic and Nucleophilic Reagents

The 5-aminopyrazole scaffold is a polyfunctional nucleophile, possessing several potential reactive sites. In a generic N-unsubstituted 5-aminopyrazole, there are three primary nucleophilic centers: the exocyclic 5-amino group (5-NH₂), the endocyclic N1 nitrogen (1-NH), and the C4 carbon (4-CH). The general order of nucleophilicity is established as 5-NH₂ > 1-NH > 4-CH. nih.govbeilstein-journals.org

In the specific case of 4-bromo-1-(pentan-3-yl)-1H-pyrazol-5-amine, the substitution pattern significantly refines this reactivity profile. The N1 position is blocked by the pentan-3-yl group, and the C4 position is occupied by a bromine atom, rendering these sites unavailable for nucleophilic attack. Consequently, the exocyclic 5-amino group is the most prominent nucleophilic center, directing the molecule's reactions with a wide array of electrophiles. nih.govbeilstein-journals.org For instance, the amino group can readily undergo reactions such as acylation with reagents like benzoyl chloride to form the corresponding 5-acylamino pyrazoles. scirp.org

Regarding electrophilic substitution, the pyrazole (B372694) ring is generally attacked at the C4 position. rrbdavc.org However, this position is blocked in the title compound. The C5-amino group is a strong activating group, directing electrophiles to the ortho position (C4). While this position is already substituted, the powerful nucleophilicity of the C4 carbon in aminopyrazoles can lead to electrophilic substitution under certain conditions if the bromine were not present. nih.govbeilstein-journals.org The introduction of an amino group can drastically influence the pyrazole's reactivity toward electrophiles, sometimes leading to complex reaction outcomes. researchgate.net

Derivatization Strategies Leveraging the Bromo Substituent

The bromine atom at the C4 position is a key functional handle, providing a gateway for extensive derivatization through modern synthetic methodologies, particularly metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C4-bromo substituent on the pyrazole ring is an ideal substrate for such transformations. researchgate.net These reactions offer a modular approach to introduce a wide variety of substituents onto the pyrazole core under relatively mild conditions.

The Suzuki-Miyaura reaction involves the coupling of the bromo-pyrazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.org This method is highly versatile for installing new aryl, heteroaryl, or alkyl groups at the C4 position.

The Sonogashira reaction facilitates the formation of a C-C bond between the C4 position of the pyrazole and a terminal alkyne. beilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. It is a highly efficient method for synthesizing 4-alkynylpyrazoles.

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to bromo-heterocyclic systems.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DME (often with H₂O) | 4-Aryl/heteroaryl pyrazole |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Toluene, THF, DMF | 4-Alkynyl pyrazole |

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group, such as bromine, on an aromatic ring by a nucleophile. researchgate.net The feasibility of this reaction is highly dependent on the electronic properties of the ring. SₙAr is generally favored on electron-deficient aromatic systems, particularly those bearing strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. researchgate.netresearchgate.net

The pyrazole ring is inherently π-deficient, which is conducive to SₙAr. However, in this compound, the C5-amino group is a powerful electron-donating group by resonance, which increases the electron density of the ring and thus deactivates it towards nucleophilic attack. Therefore, direct SₙAr at the C4 position is expected to be challenging and would likely require forcing conditions or very strong nucleophiles. In some specific cases, nucleophilic substitution of halogens on a pyrazole nucleus has been utilized to synthesize fused systems like imidazo[4,5-c]pyrazoles. scirp.org

Formation of Fused Heterocyclic Systems from Pyrazol-5-amine Precursors

5-Aminopyrazoles are exceptionally valuable building blocks for the synthesis of fused heterocyclic systems due to their ability to act as 1,3-binucleophiles. nih.govnih.gov The exocyclic amino group and an adjacent ring atom (either N1 or C4) can react with various 1,3-dielectrophiles to construct a new fused ring.

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles of significant interest, often considered purine (B94841) bioisosteres. nih.gov The synthesis of this scaffold from 5-aminopyrazole precursors is a well-established and versatile strategy. beilstein-journals.orgresearchgate.net In this approach, the 5-amino group and the C4-H of the pyrazole act as the two nucleophilic centers that react with a three-atom electrophilic fragment to form the pyrimidine (B1678525) ring.

Although the C4 position in the title compound is blocked by bromine, the 5-amino group and the N1-lone pair can participate in cyclization reactions. More commonly, the reaction involves the 5-amino group and the C4-position. For a generic 5-aminopyrazole, reaction with various reagents can lead to the formation of the pyrazolo[3,4-d]pyrimidine core.

The table below illustrates some common reagents used for this transformation.

| Reagent Class | Specific Example | Description |

|---|---|---|

| β-Ketoesters | Ethyl acetoacetate | Reacts with the 5-aminopyrazole to form a pyrimidinone ring. |

| 1,3-Diketones | Acetylacetone | Leads to the formation of a dimethyl-substituted pyrimidine ring. |

| Formamide Equivalents | Formamide, Trimethyl orthoformate | Provides the C2 carbon of the pyrimidine ring, leading to an unsubstituted pyrimidine. researchgate.net |

| β-Ketonitriles | Various | Used in multicomponent reactions with aldehydes to build the pyrimidine ring. nih.gov |

The versatile reactivity of the 5-aminopyrazole moiety extends to the synthesis of a variety of other fused nitrogen heterocycles. nih.govnih.govbeilstein-journals.org

Imidazo[1,2-b]pyrazoles: This fused system can be constructed by reacting a 5-aminopyrazole with α-halocarbonyl compounds. nih.gov The reaction proceeds via an initial N-alkylation of the more nucleophilic 5-amino group, followed by an intramolecular cyclization involving the endocyclic N1 nitrogen. Reagents such as chloroacetone (B47974) or chloroacetonitrile (B46850) are commonly employed for this transformation. nih.gov

Pyrazolo[5,1-c] nih.govscirp.orgbeilstein-journals.orgtriazines: The synthesis of this triazine-fused system often begins with the diazotization of the 5-amino group using nitrous acid (generated from NaNO₂ and acid) at low temperatures to form a reactive diazonium salt. sciencepublishinggroup.com This intermediate is then coupled with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or acetylacetone. The resulting hydrazone undergoes spontaneous or acid-catalyzed cyclization to yield the final pyrazolo[5,1-c] nih.govscirp.orgbeilstein-journals.orgtriazine ring system. researchgate.netsciencepublishinggroup.com This sequence provides a reliable route to this important class of fused heterocycles. nih.govbeilstein-journals.org

Oxidative Coupling Reactions and Formation of Azo Derivatives from Pyrazol-5-amines

The amine functionality at the C5 position of the pyrazole ring in this compound is a key site for oxidative coupling reactions, leading to the formation of dimeric azo derivatives. This transformation typically involves the oxidation of the amino group to generate a reactive intermediate that subsequently couples to form an N=N double bond, a characteristic feature of azo compounds.

Recent research has demonstrated effective methods for the oxidative dehydrogenative coupling of pyrazol-5-amines to synthesize heteroaryl azo compounds. nih.gov These reactions can be catalyzed by various systems, offering routes to both symmetrical and unsymmetrical azo derivatives. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous pyrazol-5-amines provides a strong basis for predicting its behavior in such transformations.

One prominent method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant. mdpi.com The reaction can be controlled to produce different types of azo compounds. For instance, in the presence of iodine, pyrazol-5-amines can undergo an oxidative dehydrogenative coupling that also incorporates iodine into the pyrazole ring, forming iodo-substituted azopyrroles. nih.gov A proposed mechanism for this transformation suggests the initial single-electron oxidation of the pyrazol-5-amine by TBHP in the presence of iodine to form a radical cation. nih.gov This is followed by a series of steps involving iodination, tautomerization, and coupling to yield the final azo product. nih.gov

Alternatively, a copper-catalyzed oxidative coupling process offers another pathway for the synthesis of azo derivatives from pyrazol-5-amines. nih.govfigshare.comnih.gov This approach also utilizes an oxidant like TBHP and can be carried out under mild conditions. mdpi.com The choice of catalytic system can influence the selectivity of the reaction, allowing for the formation of functionalized heteroaromatic azo compounds. mdpi.com

The general reaction for the oxidative coupling of a pyrazol-5-amine to form a symmetrical azo derivative can be represented as follows:

2 x (this compound) + [Oxidant] → (E)-1,2-bis(4-bromo-1-(pentan-3-yl)-1H-pyrazol-5-yl)diazene + Byproducts

The substituents on the pyrazole ring can influence the reactivity of the pyrazol-5-amine in these coupling reactions. The presence of a bromine atom at the 4-position of this compound may affect the electron density of the pyrazole ring and, consequently, the ease of oxidation of the amino group. The bulky pentan-3-yl group at the N1 position might introduce steric hindrance, which could potentially impact the reaction rate and the yield of the azo product. However, studies on pyrazol-5-amines with various substituents, including bromophenyl groups, have shown that these reactions generally proceed efficiently to afford the desired azo compounds in good to excellent yields. nih.gov

The formation of azo derivatives from aminopyrazoles can also be achieved through a classical diazotization-coupling sequence. researchgate.netnih.gov This involves the conversion of the primary amino group of the pyrazol-5-amine into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then coupled with a suitable coupling component, which could be another molecule of the parent pyrazol-5-amine or a different electron-rich aromatic or heterocyclic compound, to form the azo dye. nih.gov

The table below summarizes typical conditions for the oxidative coupling of pyrazol-5-amines to form azo derivatives, which can be extrapolated to this compound.

| Catalyst/Reagent System | Oxidant | Solvent | Temperature | Typical Products | Reference |

| Iodine (I₂) / K₂CO₃ | TBHP | Ethanol | 50 °C | Iodo-substituted azopyrroles | nih.gov |

| Copper(I) iodide (CuI) / 1,10-Phenanthroline | TBHP | Dichloromethane | Room Temperature | Azopyrroles | mdpi.com |

These oxidative coupling reactions are valuable transformations that expand the synthetic utility of pyrazol-5-amines, enabling the creation of complex molecules with potential applications in various fields of chemistry. The resulting azo compounds are known for their chromophoric properties and have been investigated for use as dyes and functional materials. nih.gov

Theoretical and Computational Investigations

Molecular Modeling and Geometry Optimization of Pyrazolamine Structures

Molecular modeling is the foundational step in the computational analysis of a compound like 4-bromo-1-(pentan-3-yl)-1H-pyrazol-5-amine. The initial process involves constructing a 3D model of the molecule. This model is then subjected to geometry optimization, a computational procedure to find the most stable three-dimensional arrangement of its atoms, known as the equilibrium or ground-state geometry. This conformation corresponds to the lowest energy on the potential energy surface.

The optimization process is crucial because the geometry of a molecule dictates many of its physical and chemical properties. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the pyrazole (B372694) ring, the pentan-3-yl substituent, and the bromo and amine groups. The flexibility of the pentan-3-yl group means the molecule could exist in several conformations (conformers) of similar energy. Geometry optimization algorithms systematically adjust the atomic coordinates to minimize the total energy of the system, thereby identifying the most probable structure. This optimized structure is the essential starting point for more advanced calculations, such as determining electronic properties or simulating interactions with other molecules. researchgate.neteurekaselect.com

Table 1: Key Steps in Molecular Modeling and Geometry Optimization

| Step | Description | Purpose |

| 1. Structure Building | Creation of an initial 3D representation of the molecule using molecular editing software. | To provide a starting point for calculations. |

| 2. Force Field Selection | Choice of a suitable force field (a set of parameters describing the potential energy of the atoms). | To accurately model the atomic interactions for molecular mechanics calculations. |

| 3. Energy Minimization | An iterative computational process that adjusts atomic coordinates to find the lowest energy conformation. | To identify the most stable and realistic 3D structure of the molecule. |

| 4. Conformational Analysis | Exploration of different possible spatial arrangements (conformers) of the molecule, especially around rotatable bonds. | To understand the molecule's flexibility and identify low-energy conformers that may be biologically relevant. |

Quantum Chemical Calculations, Including Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer deep insights into the electronic structure and reactivity of molecules. researchgate.netresearchgate.net DFT is a popular method because it provides a good balance between accuracy and computational cost. For this compound, DFT calculations would be performed on the geometry-optimized structure to determine a range of electronic properties.

Key properties calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the target compound, the amine group and pyrazole nitrogens would likely be electron-rich sites, while the hydrogen of the amine group would be electron-poor. researchgate.net

Mulliken Atomic Charges: These calculations assign partial charges to each atom in the molecule, quantifying the electron distribution and helping to predict intermolecular interactions. researchgate.net

These quantum chemical studies are vital for predicting how the molecule might behave in chemical reactions and how it will interact with other molecules, including biological targets. nih.govnih.gov

Table 2: Electronic Properties from DFT Calculations and Their Significance

| Property | Description | Significance for Reactivity and Interaction |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to donate electrons; higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the tendency to accept electrons; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Identifies regions prone to electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions. |

Analysis of Noncovalent Interactions (NCIs) in Molecular and Crystal Structures

Noncovalent interactions (NCIs) are the forces that govern how molecules recognize and bind to one another, dictating the supramolecular assembly in both biological systems and crystal lattices. mdpi.com For this compound, several types of NCIs would be significant:

Hydrogen Bonds: The amine group (-NH2) can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors. These interactions are crucial in determining how the molecule interacts with biological receptors and how it packs in a crystal.

Halogen Bonds: The bromine atom at position 4 can act as a halogen bond donor, interacting with nucleophilic atoms (like oxygen or nitrogen) on adjacent molecules. The strength of halogen bonding typically increases with the polarizability of the halogen (I > Br > Cl > F). mdpi.com

π-Interactions: The pyrazole ring is an aromatic system, allowing for potential π-π stacking interactions with other aromatic rings.

Computational tools such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are used to visualize and quantify these weak interactions within a crystal structure. kfupm.edu.sa This analysis helps to understand the stability of the crystal packing and the relative importance of different types of intermolecular contacts. researchgate.netresearchgate.netiaea.org

Molecular Docking Simulations for Investigating Ligand-Target Interactions (Methodological Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.comijpbs.com

The methodological steps for docking a ligand like this compound into a protein's active site are as follows:

Preparation of the Receptor and Ligand: The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-factors are typically removed, and hydrogen atoms are added. The ligand's 3D structure is generated and optimized as described in section 5.1.

Defining the Binding Site: The active site, or the pocket on the receptor where the ligand is expected to bind, is identified and defined.

Docking Algorithm: A docking program (e.g., AutoDock) systematically samples a large number of possible conformations and orientations of the ligand within the binding site. ijpbs.com

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the lowest (most favorable) binding energies are then analyzed to examine the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. biointerfaceresearch.com

These simulations provide valuable hypotheses about the binding mode and affinity of a compound, which can guide the design of more potent and selective molecules. biointerfaceresearch.com

Role As a Synthetic Intermediate and Advanced Applications in Materials Science

Utility as a Building Block for the Construction of Complex Heterocyclic Systems

The presence of both a bromine atom and an amino group on the pyrazole (B372694) ring of 4-bromo-1-(pentan-3-yl)-1H-pyrazol-5-amine provides two reactive sites for further chemical modifications, rendering it a versatile building block in organic synthesis. chemimpex.com Halogenated pyrazoles, particularly 4-bromo derivatives, are well-established precursors for the synthesis of functionalized pyrazoles. researchgate.net The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of substituents at the 4-position of the pyrazole ring. This capability is crucial for the construction of complex molecular frameworks. orientjchem.org

The amino group at the 5-position can be readily transformed into other functional groups or used as a nucleophile in condensation reactions to form fused heterocyclic systems. For instance, 5-aminopyrazoles are extensively used as 1,3-bis-nucleophilic reactants in cyclocondensation reactions with various 1,3-bis-electrophiles to afford fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it The synthesis of pyrazole-oxindole hybrid systems has been achieved through the condensation reaction of 5-aminopyrazoles with N-substituted isatin. mdpi.com This dual reactivity allows for a modular approach to the synthesis of diverse and complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. chemimpex.commdpi.com

Exploration as a Scaffold for the Design of Novel Chemical Entities

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. mdpi.com The structural framework of this compound serves as an excellent starting point for the design of novel chemical entities. The ability to functionalize both the bromo and amino positions allows for the systematic exploration of chemical space around the pyrazole core to optimize interactions with biological targets. chemimpex.com

Researchers have utilized compounds with a similar 4-bromo-pyrazol-5-amine core to design and synthesize novel therapeutic agents. chemimpex.com The pyrazole scaffold is a key component in the development of inhibitors for various protein kinases, which are important targets in cancer therapy. nih.gov The diverse substitution patterns achievable from this scaffold are instrumental in developing molecules with specific biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. chemimpex.comnih.gov For instance, the synthesis of novel diphenyl pyrazole–chalcone derivatives has been explored for their cytotoxic activities against various cancer cell lines. nih.gov

Potential Applications in Materials Science

The unique electronic and structural properties of pyrazole derivatives make them attractive candidates for various applications in materials science. researchgate.net The functional groups present in this compound offer handles for incorporating this pyrazole unit into larger molecular systems with tailored properties for specific material applications.

Development of Photochemical Molecular Switches

Pyrazole-based compounds, particularly arylazopyrazoles, have emerged as a promising class of photochemical molecular switches. nih.govacs.org These molecules can undergo reversible isomerization between two distinct forms (E and Z isomers) upon irradiation with light of specific wavelengths. acs.org This photochromic behavior allows for the remote control of molecular and material properties.

The general principle involves incorporating the pyrazole moiety into an azoheteroarene structure. The electronic properties of the pyrazole ring, which can be tuned by substituents like the bromo and amino groups in the target molecule, can influence the photoswitching characteristics, such as the absorption wavelengths, quantum yields, and thermal stability of the isomers. nih.govacs.org Arylazopyrazoles have been noted for their excellent photoswitching properties, including the stability of the less stable isomer and efficient conversion between isomers. acs.org The synthesis of various pyrazolyazoindole photoswitches has been reported, demonstrating the versatility of the pyrazole scaffold in this application. rsc.org

| Property | Typical Range for Pyrazolyazoindole Photoswitches |

| Photostationary State (trans) | 59–95% rsc.org |

| Photostationary State (cis) | 74–92% rsc.org |

| Thermal Half-life | 6 hours to over a week rsc.org |

Integration into Liquid Crystal Materials

The rigid, planar structure of the pyrazole ring makes it a suitable component for the design of liquid crystalline materials. researchgate.net Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are fundamental to modern display technologies. Some 3,5-disubstituted pyrazoles have been shown to exhibit liquid crystalline properties. researchgate.net

The incorporation of a pyrazole core into a molecule with a suitable aspect ratio, often achieved by attaching long alkyl or alkoxy chains, can induce mesomorphic behavior. The pentan-3-yl group on the nitrogen of this compound, along with further functionalization at the bromo and amino positions, could be exploited to design new liquid crystalline compounds. The synthesis of new liquid crystalline 3-aryl-5-alkyl-1H-pyrazoles has been reported, highlighting the influence of the pyrazole core on mesomorphic properties. researchgate.net A photoresponsive hexa-arylazopyrazole-substituted Co(III) complex has been used as a dopant to induce a chiral nematic phase in a liquid crystal, which can be modulated by light. acs.org

Contributions to Optoelectronic Applications

Pyrazole derivatives are being investigated for their potential in optoelectronic applications due to their favorable charge transfer and photophysical properties. researchgate.netrsc.org These compounds can be incorporated into organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. researchgate.netrsc.org The electronic properties of pyrazole-containing molecules can be fine-tuned through synthetic modifications to control their absorption, emission, and charge transport characteristics. researchgate.net

The presence of electron-donating (amino) and electron-withdrawing (bromo) groups on the pyrazole ring of this compound suggests that its electronic properties can be tailored for optoelectronic applications. For example, pyrazolyl-substituted polyconjugated molecules have been studied for their electroluminescent performance. researchgate.net Furthermore, the synthesis of functionalized thiophene-based pyrazole amides has been explored for their nonlinear optical properties. mdpi.com

Q & A

Q. What are the common synthetic routes for 4-bromo-1-(pentan-3-yl)-1H-pyrazol-5-amine?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting hydrazines with β-diketones or α,β-unsaturated ketones, followed by bromination at the 4-position. A key intermediate involves introducing the pentan-3-yl substituent through alkylation or nucleophilic substitution. X-ray crystallography (e.g., single-crystal diffraction) is critical for confirming regioselectivity and structural integrity .

Q. Which characterization techniques are essential for verifying the structure of this compound?

- NMR spectroscopy : To confirm substituent positions (e.g., bromine at C4 and pentan-3-yl at N1) via chemical shifts and coupling patterns.

- Mass spectrometry : To validate molecular weight and fragmentation patterns.

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and hydrogen bonding networks .

- IR spectroscopy : Identifies functional groups like NH₂ in the pyrazole ring .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Density Functional Theory (DFT) calculations predict reaction pathways and transition states, while molecular docking assesses steric and electronic effects of the pentan-3-yl group. Contour analysis (e.g., using pharmacophore models) identifies regions where substituents like bromine enhance binding affinity or reactivity .

Q. What strategies resolve contradictory data in pharmacological studies of pyrazole derivatives?

Discrepancies in bioactivity (e.g., antifungal or antitubulin effects) may arise from impurities, solvent polarity effects, or assay variability. Mitigation strategies include:

- Purity validation : HPLC or elemental analysis to rule out synthetic byproducts.

- Solvent screening : Test activity in solvents with varying polarities (e.g., DMSO vs. ethanol) to assess solubility-driven artifacts.

- Multi-assay cross-validation : Compare results from broth microdilution, Ames assays, and in vivo models .

Q. How do substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at C4 serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. The pentan-3-yl group’s steric bulk may hinder coupling efficiency, requiring optimized catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures. Kinetic studies using time-resolved NMR can monitor reaction progress and identify rate-limiting steps .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

- Substituent variation : Synthesize analogs with halogen replacements (e.g., Cl, I) or modified alkyl chains (e.g., shorter/longer than pentan-3-yl).

- Biological profiling : Test analogs against target enzymes (e.g., DHODH, tubulin) using enzyme inhibition assays and cell-based models.

- Crystallographic analysis : Compare ligand-enzyme co-crystal structures to map binding interactions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.